molecular formula C26H42N2 B14386835 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine CAS No. 87922-27-8

1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine

Cat. No.: B14386835
CAS No.: 87922-27-8
M. Wt: 382.6 g/mol
InChI Key: BIAUQEDQPLUDQZ-UHFFFAOYSA-N
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Description

1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydropyridine core with octyl groups attached to both the pyridine and dihydropyridine rings, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine typically involves multi-step organic reactions. The preparation begins with the formation of the pyridine ring, followed by the introduction of octyl groups through alkylation reactions. The final step involves the formation of the dihydropyridine ring via cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine involves its interaction with molecular targets through various pathways. For instance, it can inhibit enzymes by forming complexes with active site residues, thereby blocking substrate access. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar compounds to 1-Octyl-4-(1-octylpyridin-4(1H)-ylidene)-1,4-dihydropyridine include other dihydropyridine derivatives and pyridine-based molecules. These compounds share structural similarities but differ in their functional groups and substituents, which influence their chemical reactivity and applications. For example, benzodiazepine derivatives like 1-octyl-4-(2-oxopropylidene)-1,2,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one have been studied for their corrosion inhibition properties .

Properties

CAS No.

87922-27-8

Molecular Formula

C26H42N2

Molecular Weight

382.6 g/mol

IUPAC Name

1-octyl-4-(1-octylpyridin-4-ylidene)pyridine

InChI

InChI=1S/C26H42N2/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3

InChI Key

BIAUQEDQPLUDQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CC(=C2C=CN(C=C2)CCCCCCCC)C=C1

Origin of Product

United States

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